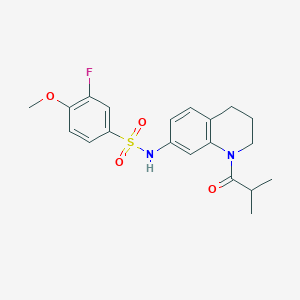

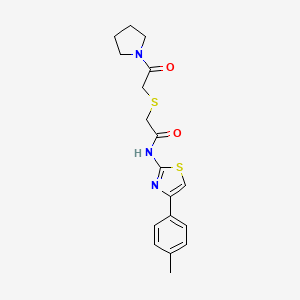

![molecular formula C10H14N2O B2384383 2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol CAS No. 2164047-61-2](/img/structure/B2384383.png)

2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

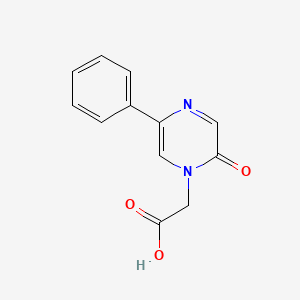

2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol, also known as P4C, is a cyclobutane-based compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. P4C is a chiral compound with two enantiomers, (R)-P4C and (S)-P4C, which exhibit different pharmacological properties.

Aplicaciones Científicas De Investigación

Protein Kinase Inhibition

The compound is related to (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, which has been synthesized and evaluated for its protein kinase inhibitory potency . The planar pyrido[3,4-g]quinazoline tricyclic system was found to be mandatory to maintain the protein kinase inhibitory potency in this series .

Cancer Treatment

Compounds related to “2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol” have been studied for their potential in cancer treatment. For instance, the PI3K/Akt/mTOR signaling pathway is a validated drug target for cancer treatment . However, no FDA-approved PI3K/mTOR dual inhibitor exists, thus a candidate with a better curative effect and lower toxicity is still urgently needed .

Leukemia Treatment

Imatinib, a structurally related compound, is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases .

Synthesis of N-(pyridin-2-yl)amides

N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Synthesis of 3-bromoimidazo[1,2-a]pyridines

3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .

In Vitro Cytotoxicity Evaluation

The in vitro cytotoxicities of related compounds were evaluated by MTT assay in seven human tumor cell lines and one normal liver cell line .

Propiedades

IUPAC Name |

2-(pyridin-4-ylmethylamino)cyclobutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10-2-1-9(10)12-7-8-3-5-11-6-4-8/h3-6,9-10,12-13H,1-2,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULNSKMJZJYYIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NCC2=CC=NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

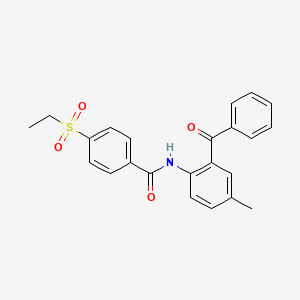

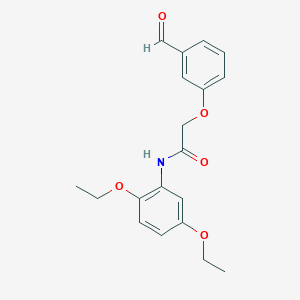

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine](/img/structure/B2384310.png)

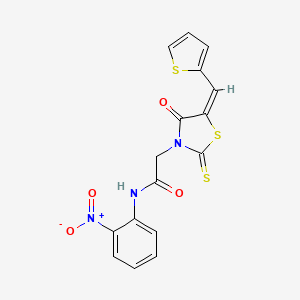

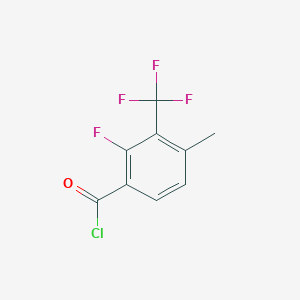

![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)

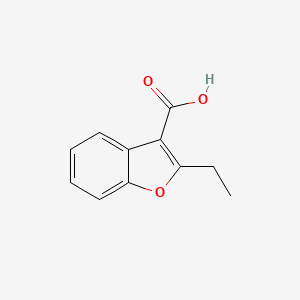

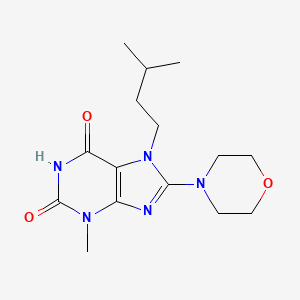

![1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B2384318.png)

![2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2384320.png)